molecular formula C14H8ClF3N2O3 B5874508 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide CAS No. 34490-01-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide

Cat. No.: B5874508
CAS No.: 34490-01-2
M. Wt: 344.67 g/mol
InChI Key: FQQFRROFIDZWHY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group can lead to the formation of an amine derivative .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and the target organism or system .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide can be compared with other trifluoromethylbenzenes, such as:

  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
  • N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide

These compounds share similar structural features but differ in their functional groups and specific applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-10-6-5-8(14(16,17)18)7-11(10)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQFRROFIDZWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206371
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-01-2
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34490-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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